molecular formula C19H18N2O4 B6040443 3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole

3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole

カタログ番号 B6040443
分子量: 338.4 g/mol
InChIキー: XNWNCRNGNJYTBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of isoxazole derivatives and has been found to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.

作用機序

The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act on multiple targets in the nervous system. The compound has been shown to modulate the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the cannabinoid receptor. FGIN-1-27 has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FGIN-1-27 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. FGIN-1-27 has also been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in the peripheral nervous system. This may contribute to its analgesic and anti-inflammatory effects.

実験室実験の利点と制限

FGIN-1-27 has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using a variety of methods. FGIN-1-27 has also been extensively studied, and its effects on various targets in the nervous system are well understood. However, FGIN-1-27 also has some limitations. The compound has poor solubility in water, which may limit its use in certain experiments. FGIN-1-27 is also relatively unstable and may degrade over time, which may affect the reproducibility of experiments.

将来の方向性

There are several future directions for research on FGIN-1-27. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. FGIN-1-27 has been found to exhibit neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these conditions. Another area of interest is the potential use of FGIN-1-27 in the treatment of chronic pain. The compound has been found to have analgesic and anti-inflammatory effects, and further research may reveal its potential as a treatment option for chronic pain conditions. Finally, future research may focus on developing more stable and water-soluble forms of FGIN-1-27, which may enhance its utility in laboratory experiments.

合成法

FGIN-1-27 can be synthesized using a variety of methods, including the reaction of 2-furylacetic acid with 4-methoxyphenylhydrazine to form 2-(4-methoxyphenyl)hydrazono-2-furylacetic acid. This intermediate can then be reacted with pyrrolidine and isoxazole to form FGIN-1-27.

科学的研究の応用

FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pain management. The compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FGIN-1-27 has also been shown to have anti-inflammatory effects in the peripheral nervous system, making it a potential candidate for the treatment of chronic pain.

特性

IUPAC Name

[2-(furan-2-yl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-14-8-6-13(7-9-14)18-12-15(20-25-18)19(22)21-10-2-4-16(21)17-5-3-11-24-17/h3,5-9,11-12,16H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWNCRNGNJYTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。